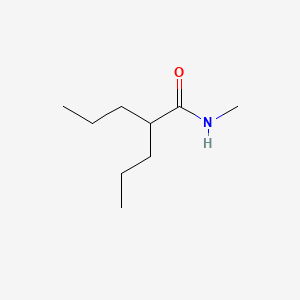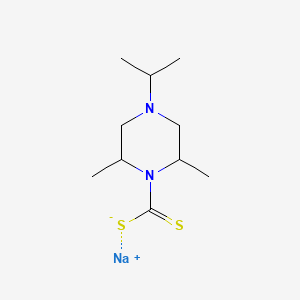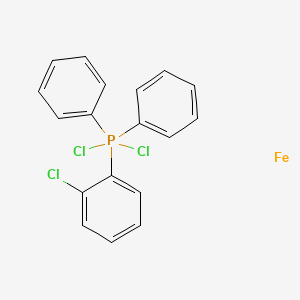
Dichloro-(2-chlorophenyl)-diphenyl-lambda5-phosphane;iron
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichloro-(2-chlorophenyl)-diphenyl-lambda5-phosphane;iron is a coordination compound that features a central iron atom coordinated to a dichloro-(2-chlorophenyl)-diphenyl-lambda5-phosphane ligand
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dichloro-(2-chlorophenyl)-diphenyl-lambda5-phosphane;iron typically involves the reaction of iron(II) chloride with dichloro-(2-chlorophenyl)-diphenyl-lambda5-phosphane in an inert atmosphere. The reaction is usually carried out in a solvent such as tetrahydrofuran or dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent control of reaction conditions such as temperature, pressure, and solvent purity is essential to ensure the consistency and quality of the final product.
化学反应分析
Types of Reactions
Dichloro-(2-chlorophenyl)-diphenyl-lambda5-phosphane;iron undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where the dichloro-(2-chlorophenyl)-diphenyl-lambda5-phosphane ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Ligand substitution reactions typically require the presence of a suitable nucleophile or electrophile and may be facilitated by heating or the use of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while reduction may produce iron(I) species. Ligand substitution can result in a variety of new coordination compounds with different ligands.
科学研究应用
Dichloro-(2-chlorophenyl)-diphenyl-lambda5-phosphane;iron has several scientific research applications, including:
Catalysis: The compound can act as a catalyst in various organic reactions, such as hydrogenation and cross-coupling reactions.
Materials Science: It is used in the development of new materials with unique electronic and magnetic properties.
Biological Studies: The compound’s interactions with biological molecules are studied to understand its potential as a therapeutic agent or a probe for biological systems.
Industrial Applications: It is used in the synthesis of fine chemicals and pharmaceuticals, where its catalytic properties are particularly valuable.
作用机制
The mechanism by which dichloro-(2-chlorophenyl)-diphenyl-lambda5-phosphane;iron exerts its effects involves coordination chemistry principles. The central iron atom can undergo various oxidation and reduction states, facilitating electron transfer processes. The ligand environment around the iron atom influences its reactivity and stability, making it a versatile compound for different applications. Molecular targets and pathways involved include interactions with substrates in catalytic cycles and binding to specific sites in biological molecules.
相似化合物的比较
Similar Compounds
Dichloro-(2-chlorophenyl)-diphenylphosphine: Similar ligand structure but without the iron center.
Iron(II) chloride: Lacks the dichloro-(2-chlorophenyl)-diphenyl-lambda5-phosphane ligand.
Triphenylphosphine;iron: Contains a different phosphine ligand.
Uniqueness
Dichloro-(2-chlorophenyl)-diphenyl-lambda5-phosphane;iron is unique due to the specific combination of its ligand and metal center. This combination imparts distinct electronic and steric properties, making it particularly effective in certain catalytic and material science applications. The presence of the dichloro-(2-chlorophenyl)-diphenyl-lambda5-phosphane ligand provides additional stability and reactivity compared to other similar compounds.
属性
CAS 编号 |
21144-09-2 |
|---|---|
分子式 |
C18H14Cl3FeP |
分子量 |
423.5 g/mol |
IUPAC 名称 |
dichloro-(2-chlorophenyl)-diphenyl-λ5-phosphane;iron |
InChI |
InChI=1S/C18H14Cl3P.Fe/c19-17-13-7-8-14-18(17)22(20,21,15-9-3-1-4-10-15)16-11-5-2-6-12-16;/h1-14H; |
InChI 键 |
DSHXVBAWTHMDOH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)(C3=CC=CC=C3Cl)(Cl)Cl.[Fe] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 2-amino-5-[bis(2-methylsulfonyloxyethyl)amino]benzoate](/img/structure/B14700832.png)
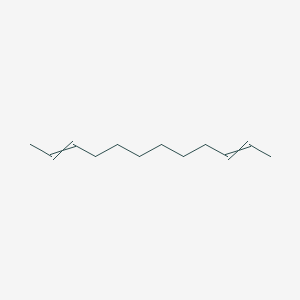

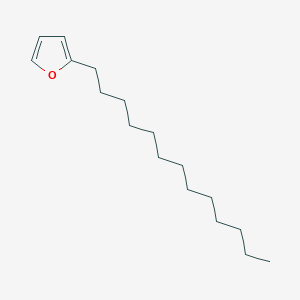


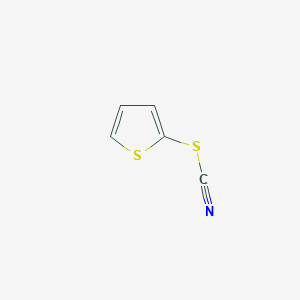


![9-Methylbicyclo[3.3.1]nonane](/img/structure/B14700905.png)


